molecular formula C13H17BrO2 B8796388 Benzyl 6-bromohexanoate CAS No. 78277-26-6

Benzyl 6-bromohexanoate

Cat. No.: B8796388
CAS No.: 78277-26-6
M. Wt: 285.18 g/mol
InChI Key: CRQXYWRYKDAOKA-UHFFFAOYSA-N
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Description

Benzyl 6-bromohexanoate is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

78277-26-6

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

benzyl 6-bromohexanoate

InChI

InChI=1S/C13H17BrO2/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

CRQXYWRYKDAOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzyl 6-bromohexanoate was prepared by dropwise addition of a solution of 6-bromohexanoyl chloride (20.0 mL) in 100 mL of methylene chloride to a solution of 66.22 mL of benzyl alcohol in 60 mL of pyridine. The mixture was cooled using an ice-water bath for 90 min, then stirred at room temperature for 18 h. The solution was extracted with 200 mL of 1 N HCl followed by 2×150 mL of sat. NaHCO3. The extracts were discarded and the solution dried over Na2SO4. The solution was filtered and the solvent removed in vacuo to give an oil. This oil was purified on silica gel, eluting with a gradient of chloroform in hexanes. Fractions containing the product (TLC Rf 0.52, CHCl3 /hexanes 6:4) were combined and the solvent removed to give 24.4 g.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
66.22 mL
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Bromohexanoic acid (10.0 g, 0.051 mol), benzyl alcohol (6.1 g, 0.056 mol) and DMAP (dimethylaminopyridine, 0.63 g, 0.005 mol) were dissolved in 100 mL CH2Cl2, then cooled to 0° C. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 10.8 g, 0.056 mol) was added and the reaction stirred overnight at room temperature. The organics were diluted with CH2Cl2 and washed with water, aq. NaHCO3, and brine. The organic phase was dried (Na2SO4), filtered, and solvent was removed. Intermediate 12 was obtained as a colorless oil (11.6 g, 0.04 mol). MS(MH+): m/z=286.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
catalyst
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

From benzyl alcohol and 6-bromocaproic acid. Yield: 85% (oil).
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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